molecular formula C10H20O B3055610 (2-Ethoxyethyl)cyclohexane CAS No. 65818-37-3

(2-Ethoxyethyl)cyclohexane

Cat. No.: B3055610
CAS No.: 65818-37-3
M. Wt: 156.26 g/mol
InChI Key: MIGFUKAARRHOLO-UHFFFAOYSA-N
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Description

(2-Ethoxyethyl)cyclohexane is a cyclohexane derivative featuring an ethoxyethyl (-CH2CH2-OCH2CH3) substituent. Ether-functionalized cyclohexanes, such as this compound, typically exhibit higher boiling points compared to alkyl-substituted cyclohexanes due to dipole-dipole interactions . The ethoxyethyl group may enhance solubility in both hydrophobic and hydrophilic environments, making it versatile for industrial applications.

Properties

IUPAC Name

2-ethoxyethylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-2-11-9-8-10-6-4-3-5-7-10/h10H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGFUKAARRHOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90493927
Record name (2-Ethoxyethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65818-37-3
Record name (2-Ethoxyethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyethyl)cyclohexane typically involves the reaction of cyclohexanol with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Another method involves the reaction of cyclohexylmagnesium bromide with ethylene oxide, followed by hydrolysis to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyethyl)cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone, cyclohexanoic acid.

    Reduction: Cyclohexanol, cyclohexane.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Ethoxyethyl)cyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)cyclohexane involves its interaction with specific molecular targets and pathways. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight Substituent Type Functional Group Key Properties/Applications
This compound C10H20O2* 172.26* Ethoxyethyl Ether Estimated high boiling point; solvent potential
(2-Chloroethyl)cyclohexane C8H15Cl 146.66 Chloroethyl Alkyl chloride Reactive in nucleophilic substitutions; industrial intermediate
Cyclohexanemethanol C7H14O 114.19 Hydroxymethyl Alcohol Hydrogen bonding; higher solubility in polar solvents
1,4-Bis(ethoxymethyl)cyclohexane C12H24O2* 200.32* Ethoxymethyl (x2) Ether Regulatory scrutiny for industrial uses
(2,2-Dimethoxyethoxy)cyclohexane C10H20O3 188.26 Dimethoxyethoxy Ether Higher polarity; specialty solvent
Methylcyclohexane C7H14 98.19 Methyl Alkane Low polarity; common industrial solvent

*Calculated molecular weights based on formula.

Functional Group Impact on Properties

  • Ether vs. Alkyl Halide : this compound’s ether group confers greater chemical stability compared to the reactive chloroethyl group in (2-Chloroethyl)cyclohexane, which undergoes nucleophilic substitutions . Ethers also lack the toxicity risks associated with chlorinated compounds.
  • Ether vs. Alcohol: Cyclohexanemethanol’s hydroxyl group enables hydrogen bonding, leading to higher boiling points and water solubility compared to the ether-based this compound .
  • Ether vs. Alkane: Methylcyclohexane’s non-polar nature makes it less dense and less viscous than this compound, which has polar ether linkages .

Biological Activity

(2-Ethoxyethyl)cyclohexane, a compound with the chemical formula C₁₀H₁₄O, has garnered attention for its potential biological activities and applications in various fields. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

This compound can undergo several chemical reactions, which are critical for understanding its biological interactions:

  • Oxidation : This compound can be oxidized to form ketones or carboxylic acids, such as cyclohexanone and cyclohexanoic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .
  • Reduction : It can be reduced to generate cyclohexanol or cyclohexane derivatives using reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) .
  • Substitution : Nucleophilic substitution reactions can occur, replacing the ethoxyethyl group with other nucleophiles such as halides or amines .

The biological activity of this compound may involve interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to various biological effects, which are essential for its therapeutic potential .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition of growth, particularly against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound were assessed using the MTT assay on different cell lines. Results indicated that at lower concentrations, the compound did not significantly affect cell viability; however, higher concentrations led to increased cytotoxicity. This suggests a dose-dependent relationship in its biological activity .

Case Studies

  • Toxicogenomic Profiling : A toxicogenomic study compared this compound with other plasticizers. It was found that while some plasticizers caused significant gene expression changes, this compound exhibited a relatively benign profile, indicating lower toxicity .
  • Long-term Toxicity Studies : In chronic exposure studies on rats, no adverse effects were observed even at high doses over extended periods. This indicates a favorable safety profile for potential applications in food contact materials and other consumer products .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant inhibition against Gram-positive bacteria
CytotoxicityDose-dependent cytotoxic effects observed
Long-term ToxicityNo adverse effects in chronic exposure studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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